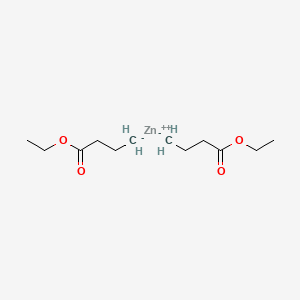

Zinc, bis(4-ethoxy-4-oxobutyl)-

Description

Overview of Organozinc Compounds and their Significance in Synthetic Chemistry

Organozinc compounds are characterized by the presence of a carbon-zinc bond. researchgate.net They are a cornerstone of modern synthetic chemistry, valued for their moderate reactivity and high functional group tolerance, a feature that sets them apart from their more reactive counterparts like organolithium and Grignard reagents. researchgate.netuni-muenchen.de This unique characteristic allows for their use in complex syntheses where sensitive functional groups, such as esters and ketones, need to remain intact. organicreactions.org

The utility of organozinc reagents is vast, with applications in a multitude of carbon-carbon bond-forming reactions. These include, but are not limited to, Negishi coupling, Fukuyama coupling, and the Simmons-Smith cyclopropanation. wikipedia.org Their ability to participate in transmetalation reactions with various transition metal catalysts, such as palladium and copper, further expands their synthetic utility. uni-muenchen.deorganicreactions.org

Organozinc compounds can be broadly categorized into two main classes:

Diorganozinc compounds (R₂Zn): These feature two organic substituents bound to a central zinc atom. wikipedia.org

Heteroleptic organozinc compounds (RZnX): These contain one organic substituent and another anionic ligand (X), typically a halide. wikipedia.org

Evolution of Research in Diorganozinc Chemistry

The journey of diorganozinc chemistry began in 1848 with the pioneering work of Edward Frankland, who synthesized the first organozinc compound, diethylzinc (B1219324). researchgate.net This discovery predates Grignard reagents and laid the foundation for the field of organometallic chemistry. Early research focused on the synthesis and fundamental reactivity of simple dialkylzincs. libretexts.org

A significant leap in the application of diorganozinc compounds came with the discovery that their reactivity could be harnessed for selective transformations. For instance, the Barbier reaction, a one-pot synthesis of alcohols from an alkyl halide, a carbonyl compound, and a metal like zinc, highlighted their synthetic potential. libretexts.org The development of catalytic enantioselective additions of diorganozinc reagents to aldehydes, a landmark achievement in asymmetric synthesis, further solidified their importance. libretexts.orgacs.org

The latter half of the 20th century and the beginning of the 21st century have witnessed a renaissance in diorganozinc chemistry, driven by the need for more selective and functional group-tolerant reagents. Research has increasingly focused on the preparation and application of functionalized diorganozinc compounds, which bear reactive functional groups within their organic framework. organicreactions.org

Positioning of Zinc, bis(4-ethoxy-4-oxobutyl)- within Contemporary Organozinc Research

"Zinc, bis(4-ethoxy-4-oxobutyl)-" is a prime example of a functionalized diorganozinc compound. Its structure incorporates two 4-ethoxy-4-oxobutyl chains, meaning each organic ligand contains an ester functional group. The presence of this ester group places it firmly within the modern era of organozinc research, which is heavily invested in exploring the chemistry of such functionalized reagents. organicreactions.org

The synthesis and application of diorganozinc compounds containing ester functionalities have been a subject of systematic study, demonstrating their value in constructing polyfunctional molecules without the need for extensive protecting group strategies. organicreactions.org While specific research on "Zinc, bis(4-ethoxy-4-oxobutyl)-" is not extensively documented in publicly available literature, its chemical nature suggests its utility in reactions where the transfer of a 4-ethoxy-4-oxobutyl group is desired.

Scope and Objectives of Academic Inquiry into Zinc, bis(4-ethoxy-4-oxobutyl)-

Academic inquiry into a compound like "Zinc, bis(4-ethoxy-4-oxobutyl)-" would likely focus on several key areas:

Development of efficient and selective synthetic routes: Researchers would aim to establish reliable methods for its preparation, potentially through the reaction of a suitable precursor with a zinc source.

Elucidation of its structural and bonding characteristics: Understanding the precise arrangement of atoms and the nature of the carbon-zinc bond is crucial for predicting its reactivity.

Exploration of its reactivity profile: This would involve studying its reactions with a variety of electrophiles, both in the presence and absence of transition metal catalysts.

Application in target-oriented synthesis: A key objective would be to demonstrate its utility in the synthesis of complex, biologically active molecules or advanced materials.

Given the limited specific data on "Zinc, bis(4-ethoxy-4-oxobutyl)-", much of the current understanding is extrapolated from the well-established chemistry of other functionalized diorganozinc reagents.

Structure

3D Structure of Parent

Properties

CAS No. |

570368-20-6 |

|---|---|

Molecular Formula |

C12H22O4Zn |

Molecular Weight |

295.7 g/mol |

IUPAC Name |

zinc;ethyl butanoate |

InChI |

InChI=1S/2C6H11O2.Zn/c2*1-3-5-6(7)8-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |

InChI Key |

KVHCSBZKLNMXOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC[CH2-].CCOC(=O)CC[CH2-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Dialkylzinc Reagents with Functionalized Alkyl Chains

Direct Synthesis Strategies for Bis(4-ethoxy-4-oxobutyl)zinc

The direct reaction of zinc metal with organic halides is a fundamental method for the preparation of organozinc compounds. This approach is particularly attractive due to its atom economy and straightforward nature.

Oxidative Addition of Zinc Metal to Halogenated Precursors

The synthesis of bis(4-ethoxy-4-oxobutyl)zinc can be envisioned through the oxidative addition of zinc metal to a suitable 4-halobutanoate ester. While direct formation of the dialkylzinc from the corresponding alkyl halide is a primary goal, the reaction often proceeds through an intermediate organozinc halide. For instance, the reaction of ethyl 4-bromobutanoate with activated zinc, such as Rieke® Zinc, is a viable route to the corresponding organozinc bromide, 4-ethoxy-4-oxobutylzinc bromide. sigmaaldrich.comsigmaaldrich.com This intermediate can then, in principle, disproportionate or react further to yield the desired dialkylzinc compound.

The choice of the halogenated precursor is crucial. Ethyl 4-iodobutanoate can also be employed, leading to the formation of 4-ethoxy-4-oxobutylzinc iodide. synthonix.com The higher reactivity of alkyl iodides often facilitates the oxidative addition process. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF).

A general scheme for this process is as follows:

2 Zn + 2 Br(CH₂)₃CO₂Et → Zn[ (CH₂)₃CO₂Et ]₂ + ZnBr₂

or

2 Zn + 2 I(CH₂)₃CO₂Et → Zn[ (CH₂)₃CO₂Et ]₂ + ZnI₂

The formation of the dialkylzinc species from the organozinc halide can be influenced by factors such as temperature, solvent, and the presence of coordinating ligands.

Mechanistic Considerations in Direct Zinc Insertion Reactions

The direct insertion of zinc metal into the carbon-halogen bond of an alkyl halide is a complex heterogeneous process. The reactivity of the zinc metal is a critical factor; unactivated zinc is generally unreactive towards alkyl halides. Highly activated forms of zinc, such as Rieke® Zinc, prepared by the reduction of zinc salts, are often necessary to achieve efficient reaction. sigmaaldrich.com

The mechanism is believed to involve single-electron transfer (SET) steps at the surface of the zinc metal. The initial step is the transfer of an electron from the zinc metal to the alkyl halide, leading to the formation of a radical anion, which then fragments to an alkyl radical and a halide anion. This alkyl radical can then react with another zinc atom or a zinc species on the surface to form the organozinc compound.

For functionalized alkyl halides like ethyl 4-halobutanoates, the presence of the ester group can influence the reaction. While organozinc reagents are known to be more tolerant of functional groups like esters compared to more reactive organometallics like Grignard or organolithium reagents, side reactions can still occur under harsh conditions. sigmaaldrich.comnih.gov The choice of reaction conditions, including the use of a suitable solvent and maintaining a low temperature, is therefore important to minimize side reactions and maximize the yield of the desired organozinc reagent. The reversible nature of the oxidative addition of zinc hydrides has been studied, providing insight into the fundamental steps of zinc-mediated reactions. nih.govnih.gov

Transmetalation and Ligand Exchange Approaches

Transmetalation, the exchange of an organic group from a more electropositive metal to a less electropositive one, is a widely used and versatile method for the synthesis of organozinc reagents. This approach offers the advantage of starting from well-defined organometallic precursors.

Synthesis via Alkylmagnesium Halides and Zinc(II) Salts

A common and effective method for preparing dialkylzincs is the reaction of a Grignard reagent (alkylmagnesium halide) with a zinc(II) halide. In the context of bis(4-ethoxy-4-oxobutyl)zinc, the corresponding Grignard reagent, (4-ethoxy-4-oxobutyl)magnesium halide, would be reacted with a zinc salt such as zinc chloride (ZnCl₂).

The Grignard reagent can be prepared by the reaction of the corresponding ethyl 4-halobutanoate with magnesium metal. However, the preparation of Grignard reagents containing ester functionalities can be challenging due to the reactivity of the Grignard reagent towards the ester group. Special conditions, such as low temperatures and the use of activated magnesium, may be required.

Once the Grignard reagent is formed, its reaction with ZnCl₂ in an ethereal solvent like THF would lead to the desired bis(4-ethoxy-4-oxobutyl)zinc through a transmetalation process:

2 (EtO₂C(CH₂)₃)MgBr + ZnCl₂ → Zn[ (CH₂)₃CO₂Et ]₂ + 2 MgBrCl

This method allows for the formation of the dialkylzinc reagent under relatively mild conditions.

Preparation from Organolithium Reagents and Zinc Halides

Similar to the Grignard-based approach, organolithium reagents can be used as precursors for the synthesis of dialkylzincs via transmetalation with a zinc(II) halide. The generation of the required (4-ethoxy-4-oxobutyl)lithium reagent would be the initial step. This can be achieved through lithium-halogen exchange from the corresponding ethyl 4-halobutanoate or by deprotonation at the α-position to the ester, although the latter would not yield the desired C4-lithiated species.

The reaction of two equivalents of the organolithium reagent with one equivalent of a zinc halide, such as ZnCl₂ or ZnBr₂, would then yield bis(4-ethoxy-4-oxobutyl)zinc:

2 (EtO₂C(CH₂)₃)Li + ZnBr₂ → Zn[ (CH₂)₃CO₂Et ]₂ + 2 LiBr

The high reactivity of organolithium reagents necessitates very low temperatures to avoid side reactions with the ester functionality.

Ligand Exchange Protocols with other Diorganozinc Compounds

Ligand exchange, or disproportionation, is another strategy to access functionalized dialkylzinc compounds. This method involves the reaction of an organozinc halide with another diorganozinc compound. For instance, 4-ethoxy-4-oxobutylzinc bromide could potentially undergo a ligand exchange reaction when mixed with a simple dialkylzinc like diethylzinc (B1219324) (Et₂Zn).

EtO₂C(CH₂)₃ZnBr + Et₂Zn ⇌ EtO₂C(CH₂)₃ZnEt + EtZnBr

Further exchange could, in principle, lead to the formation of bis(4-ethoxy-4-oxobutyl)zinc, although achieving a clean and high-yielding reaction can be challenging due to the establishment of equilibria involving multiple organozinc species. A more direct ligand exchange involves the reaction of a less valuable diorganozinc with a more valuable organic precursor, such as in the boron-zinc exchange, which provides a route to polyfunctional diorganozincs. acs.org

Advanced Synthetic Techniques and Process Optimization

The synthesis of dialkylzinc reagents, particularly those bearing functional groups, necessitates advanced methodologies to ensure safety, reproducibility, and scalability. The inherent reactivity and instability of many organozinc compounds demand specialized techniques that address these challenges. This section delves into continuous flow synthesis, the preparation of specific precursors, and the critical aspects of handling these air-sensitive compounds.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organozinc reagents, offering significant advantages over traditional batch methods. nih.gov The primary benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for on-demand generation of unstable intermediates. nih.govresearchgate.net

The application of continuous flow for preparing organozinc compounds often involves passing a solution of an organic halide through a packed-bed reactor containing activated zinc metal. nih.govresearchgate.net This methodology allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to a more consistent and reproducible product stream. nih.gov For instance, the synthesis of organozinc halides can be achieved by flowing the corresponding organic halide through a heated column of zinc. nih.govresearchgate.net The resulting organozinc halide solution can then be used directly in subsequent reactions, a strategy that is particularly advantageous for thermally unstable or highly reactive species. nih.gov

Research has demonstrated the utility of continuous flow for preparing a variety of organozinc reagents, including those for use in subsequent Negishi or Reformatsky reactions. nih.gov The on-demand nature of this approach mitigates the issues associated with the storage of often unstable organozinc compounds. nih.gov Furthermore, this technique can be adapted for the synthesis of other classes of organozinc reagents, such as alkyl zinc sulfinates, highlighting its versatility. rsc.orgresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Organozinc Reagents

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive materials. | Improved safety with small reaction volumes. nih.gov |

| Heat Transfer | Often inefficient, leading to potential hot spots. | Excellent heat transfer, allowing for precise temperature control. nih.gov |

| Reproducibility | Can be variable between batches. | High reproducibility and consistency. nih.gov |

| Scalability | Scaling up can be challenging. | More straightforward to scale by extending operation time. |

| Reagent Stability | Requires storage of potentially unstable reagents. | On-demand synthesis minimizes the need for storage. nih.govresearchgate.net |

The synthesis of "Zinc, bis(4-ethoxy-4-oxobutyl)-" relies on the preparation of suitable precursors. While the target molecule itself is achiral, the principles of precursor synthesis are crucial. The direct precursors are typically organozinc halides of the form 4-ethoxy-4-oxobutylzinc halide. Commercially available examples include 4-ethoxy-4-oxobutylzinc iodide and 4-ethoxy-4-oxobutylzinc bromide, often supplied as solutions in tetrahydrofuran (THF). synthonix.comhymasynthesis.com

The synthesis of these precursors generally involves the reaction of a suitable alkyl halide, such as ethyl 4-halobutanoate, with zinc metal. This oxidative addition reaction is a common method for the preparation of organozinc halides. The choice of halide (iodide or bromide) can influence the reactivity of the resulting organozinc reagent.

Functional group tolerance is a key advantage of organozinc chemistry. wikipedia.org The ester group in the 4-ethoxy-4-oxobutyl chain is compatible with the conditions used to form the organozinc halide, which is not always the case with more reactive organometallic reagents like Grignard or organolithium reagents. wikipedia.org

Dialkylzinc compounds are well-known for their air-sensitivity, with many being pyrophoric, meaning they can spontaneously ignite in air. wikipedia.orgacs.org This reactivity necessitates the use of specialized air-free techniques for their synthesis, isolation, and handling. wikipedia.orgacs.org Historically, the challenges of handling these compounds were significant, but the development of modern techniques has made their use more routine. acs.org

The primary methods for handling air-sensitive compounds like "Zinc, bis(4-ethoxy-4-oxobutyl)-" involve the use of an inert atmosphere. This is typically achieved using a Schlenk line or a glovebox. A Schlenk line allows for the manipulation of reagents under a vacuum or an inert gas (such as argon or nitrogen) through a system of glassware connected by flexible tubing. Gloveboxes provide a sealed environment filled with an inert gas, allowing for more complex manipulations.

Solvents and reagents used in these syntheses must be rigorously dried and deoxygenated to prevent decomposition of the organozinc compound. Protic solvents are incompatible with dialkylzinc reagents. wikipedia.org While many organozinc reagents are prepared and used in situ, some can be isolated and stored as solutions under an inert atmosphere for extended periods without significant degradation. kyoto-u.ac.jp The stability of a particular organozinc reagent depends on its structure and the purity of the solution. kyoto-u.ac.jp

Reactivity and Reaction Manifolds of Zinc, Bis 4 Ethoxy 4 Oxobutyl

Fundamental Reactivity Patterns of Diorganozinc Reagents

Diorganozinc reagents, with the general formula R₂Zn, are a significant class of organometallic compounds. Their reactivity is primarily dictated by the nature of the carbon-zinc (C-Zn) bond. Unlike more reactive organolithium or Grignard reagents, diorganozincs exhibit moderate reactivity, which allows for a higher degree of chemoselectivity in organic synthesis. organic-chemistry.orgyoutube.com

Nucleophilic Addition Reactions with Electrophiles

The carbon atom attached to zinc in diorganozinc reagents is nucleophilic and can participate in addition reactions with various electrophiles. youtube.com A primary example is the addition to carbonyl compounds, such as aldehydes and ketones. These reactions are typically slower and require activation, often by a catalyst, compared to similar reactions with Grignard reagents. This reduced reactivity prevents unwanted side reactions with many functional groups, such as esters and nitriles, which are often tolerated under the reaction conditions. youtube.comyoutube.com The reaction with an aldehyde or ketone proceeds via the nucleophilic attack of the carbanionic carbon of the organozinc compound on the electrophilic carbonyl carbon, leading to the formation of a zinc alkoxide intermediate, which upon aqueous workup yields the corresponding alcohol.

Characterization of the C-Zn Bond Polarity and its Influence on Reactivity

The reactivity of organozinc compounds stems from the polarity of the carbon-zinc bond. This polarity arises from the difference in electronegativity between carbon (approximately 2.55 on the Pauling scale) and zinc (1.65). youtube.com This significant difference results in a covalent bond with substantial ionic character, where the carbon atom bears a partial negative charge (δ-) and the zinc atom a partial positive charge (δ+). This polarization renders the organic group nucleophilic. youtube.comstudymind.co.uk

The reactivity of the C-Zn bond is further modulated by the hybridization of the carbon atom. The electronegativity of a carbon atom increases with increasing s-character in its hybrid orbitals. youtube.com Consequently, a C(sp)-Zn bond is more polar and reactive than a C(sp²)-Zn bond, which in turn is more polar than a C(sp³)-Zn bond. youtube.comcollegedunia.com For Zinc, bis(4-ethoxy-4-oxobutyl)-, the zinc is bonded to a primary, sp³-hybridized carbon, defining its characteristic reactivity.

Table 1: Influence of Carbon Hybridization on C-Zn Bond Polarity This interactive table illustrates how the s-character of the carbon atom's hybrid orbital affects its electronegativity and the resulting polarity of the carbon-zinc bond.

| Hybridization | % s-character | Relative Carbon Electronegativity | C-Zn Bond Polarity | General Reactivity |

| sp³ | 25% | Lowest | Lowest | Lowest |

| sp² | 33.3% | Intermediate | Intermediate | Intermediate |

| sp | 50% | Highest | Highest | Highest |

Cross-Coupling Reactions Utilizing Bis(4-ethoxy-4-oxobutyl)zinc

Zinc, bis(4-ethoxy-4-oxobutyl)- and its related organozinc halide, 4-ethoxy-4-oxobutylzinc bromide, are valuable reagents in transition-metal-catalyzed cross-coupling reactions for forming new carbon-carbon bonds. sigmaaldrich.com These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The Negishi cross-coupling is a powerful reaction that couples an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov In the context of Zinc, bis(4-ethoxy-4-oxobutyl)-, this reagent can be used to introduce a 4-ethoxy-4-oxobutyl group onto various organic scaffolds.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product (R-R') and regenerating the palladium(0) catalyst. uni-muenchen.de

A variety of catalyst systems, typically involving a palladium source and a phosphine (B1218219) ligand, have been developed to facilitate the coupling of alkylzinc reagents. organic-chemistry.org

Table 2: Representative Catalyst Systems for Negishi Cross-Coupling of Alkylzinc Reagents This table provides examples of catalyst and ligand combinations commonly used in Negishi cross-coupling reactions involving alkyl electrophiles and organozinc reagents.

| Palladium Source | Ligand | Typical Substrates | Reference |

| Pd₂(dba)₃ | PCyp₃ (Tricyclopentylphosphine) | Primary alkyl iodides, bromides, chlorides, and tosylates | nih.govorganic-chemistry.org |

| Pd(OAc)₂ | S-Phos | Aryl iodides and bromides | uni-muenchen.de |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Aryl and vinyl halides | wikipedia.org |

Fukuyama Cross-Coupling and Related Methodologies

The Fukuyama cross-coupling provides a route to ketones by reacting a thioester with an organozinc reagent in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is highly chemoselective and tolerates a wide array of sensitive functional groups, including aldehydes and aryl bromides, which might be reactive under other conditions. wikipedia.org

While organozinc halides (RZnX) are often the specified reagent, dialkylzincs such as Zinc, bis(4-ethoxy-4-oxobutyl)- can also be employed. researchgate.net In such cases, the reaction may be promoted by the addition of zinc halides like zinc bromide (ZnBr₂). These additives are thought to shift the Schlenk equilibrium from the less reactive dialkylzinc (R₂Zn) species towards the more active alkylzinc halide (RZnX), thereby facilitating the transmetalation step in the catalytic cycle. wikipedia.orgresearchgate.net

The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the thioester to the Pd(0) catalyst, followed by transmetalation with the organozinc species and subsequent reductive elimination to yield the ketone product. organic-chemistry.org

Table 3: Common Catalysts for the Fukuyama Cross-Coupling Reaction This table outlines various palladium catalysts used in the Fukuyama coupling, highlighting their versatility.

| Catalyst | Description | Reference |

| Pd/C | Palladium on activated carbon; effective and often recyclable. | wikipedia.orgresearchgate.net |

| Pd(OAc)₂ | Palladium(II) acetate; a common homogeneous catalyst precursor. | wikipedia.orgresearchgate.net |

| Pd(OH)₂/C | Pearlman's catalyst; an alternative heterogeneous catalyst. | wikipedia.org |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0); often used with phosphine ligands. | caltech.eduresearchgate.net |

Investigation of other Transition Metal-Catalyzed Coupling Processes

While palladium is the most prevalent metal for cross-coupling reactions involving organozinc reagents, other transition metals have also been investigated. Nickel, in particular, has emerged as a more economical and sustainable alternative for catalyzing both Negishi and Fukuyama-type couplings. wikipedia.orgwikipedia.org Nickel catalysts, such as Ni(acac)₂ and NiCl₂(dppe), can effectively promote the formation of C-C bonds with organozinc reagents, often providing complementary reactivity to palladium systems. wikipedia.orgustc.edu.cn

Furthermore, sequential cross-coupling reactions have been developed using bis(iodozincio)alkanes, where two different organic halides are coupled to the same carbon atom in a step-wise manner, often catalyzed by palladium or other transition metals. nih.gov This demonstrates the versatility of zinc reagents in complex synthetic sequences. Copper-catalyzed reactions are also a major area of organometallic chemistry, though they often involve the formation of organocuprates (Gilman reagents) or follow different mechanistic pathways than the classic palladium-catalyzed cycles. ustc.edu.cn

Stereoselective Transformations Mediated by Bis(4-ethoxy-4-oxobutyl)zinc

The utility of organozinc reagents in stereoselective synthesis is well-established. The ability to control the three-dimensional arrangement of atoms in a molecule is of paramount importance in the synthesis of complex organic molecules such as natural products and pharmaceuticals. Bis(4-ethoxy-4-oxobutyl)zinc, in the presence of appropriate chiral auxiliaries, is poised to be a valuable reagent in the stereocontrolled construction of chiral molecules.

Organozinc reagents are known to add to carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds. When a new stereocenter is created in such a reaction, the control of its configuration is a key challenge. The addition of bis(4-ethoxy-4-oxobutyl)zinc to a prochiral carbonyl compound can, in principle, lead to the formation of enantiomers or diastereomers. The inherent structure of the organozinc reagent and the substrate, along with the reaction conditions, dictates the stereochemical outcome.

In the context of diastereoselective additions, if the carbonyl compound already contains a stereocenter, the approach of the organozinc reagent can be influenced by this existing chiral element, leading to a preference for one diastereomer over the other. This is known as substrate-controlled diastereoselection.

For enantioselective additions to prochiral carbonyls, the use of a chiral ligand is essential to differentiate between the two enantiotopic faces of the carbonyl group. This ligand coordinates to the zinc center, creating a chiral environment that directs the nucleophilic attack of the 4-ethoxy-4-oxobutyl group to one face of the carbonyl, resulting in an excess of one enantiomer of the product.

Table 1: Illustrative Examples of Enantioselective Addition of Organozinc Reagents to Aldehydes

| Aldehyde | Chiral Ligand | Product | Enantiomeric Excess (ee) |

| Benzaldehyde | (-)-DAIB | (R)-1-Phenyl-1-propanol | 98% |

| Cyclohexanecarboxaldehyde | (1R,2S)-N,N-Dibutylnorephedrine | (R)-1-Cyclohexyl-1-propanol | 95% |

| 3-Phenylpropanal | (+)-N-Methylephedrine | (R)-1-Phenyl-3-pentanol | 90% |

Note: This table presents general examples of enantioselective additions of organozinc reagents to illustrate the concept, as specific data for bis(4-ethoxy-4-oxobutyl)zinc is not available.

Chiral ligands are indispensable components in asymmetric catalysis involving organozinc reagents. d-nb.info These ligands are typically organic molecules possessing one or more stereocenters and heteroatoms (such as nitrogen, oxygen, or phosphorus) that can coordinate to the zinc atom. d-nb.info This coordination transforms the achiral organozinc reagent into a chiral complex. d-nb.info The chiral ligand imposes a steric and electronic bias on the transition state of the reaction, leading to a lower energy pathway for the formation of one enantiomer of the product over the other.

Common classes of chiral ligands used in conjunction with organozinc reagents include amino alcohols, diamines, diols, and phosphoramidites. The choice of ligand is crucial and often depends on the specific reaction and substrate. The effectiveness of a chiral ligand is measured by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer. High enantioselectivities are often achieved through careful optimization of the ligand structure, solvent, temperature, and other reaction parameters.

The transfer of chirality from the ligand to the product in organozinc-mediated reactions is often explained by mechanistic models that consider the geometry of the transition state. For the addition of organozinc reagents to carbonyls, the Zimmerman-Traxler model is a widely accepted paradigm. This model proposes a six-membered, chair-like transition state involving the zinc atom, the carbonyl oxygen, the carbonyl carbon, and the nucleophilic carbon of the organozinc reagent. The substituents on the chiral ligand and the carbonyl compound occupy specific positions in this transition state, and their steric interactions determine which diastereomeric transition state is favored, thus dictating the stereochemistry of the product.

Chirality amplification, also known as a nonlinear effect, is a fascinating phenomenon observed in some asymmetric reactions catalyzed by chiral metal complexes. In the context of organozinc chemistry, it refers to a situation where the enantiomeric excess of the product is higher than the enantiomeric excess of the chiral ligand used. This amplification can occur when the catalyst forms aggregates, and the heterochiral aggregates (formed from both enantiomers of the ligand) are less reactive than the homochiral aggregates. As a result, even a small excess of one enantiomer of the ligand can lead to a significant excess of the corresponding enantiomer of the product. The self-assembly of zinc-containing species can be influenced by the stoichiometry of the complexes formed with chiral ligands, which in turn can control the induction and even inversion of supramolecular chirality. rsc.org

Non-Cross-Coupling Organic Transformations

Beyond its potential in stereoselective additions, bis(4-ethoxy-4-oxobutyl)zinc is also a suitable reagent for other important non-cross-coupling organic transformations, namely Reformatsky-type reactions and Simmons-Smith cyclopropanations.

The Reformatsky reaction is a classic organic reaction that utilizes an α-halo ester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org The key intermediate in this reaction is an organozinc enolate, also known as a Reformatsky enolate. wikipedia.org Given that bis(4-ethoxy-4-oxobutyl)zinc is essentially a pre-formed zinc enolate of ethyl 4-bromobutanoate, it is an ideal reagent for Reformatsky-type reactions.

The use of a pre-formed and well-defined reagent like bis(4-ethoxy-4-oxobutyl)zinc offers several advantages over the classical Reformatsky conditions, including potentially milder reaction conditions, better reproducibility, and improved yields. The reaction proceeds via the nucleophilic addition of the zinc enolate to the carbonyl group of an aldehyde or ketone. Subsequent acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester. The ester functionality within the bis(4-ethoxy-4-oxobutyl)zinc molecule is crucial for this transformation, as it stabilizes the negative charge on the adjacent carbon, making it sufficiently nucleophilic to attack the carbonyl carbon.

Table 2: General Scheme of a Reformatsky-Type Reaction

| Reactant 1 | Reactant 2 (Carbonyl) | Product |

| Zinc, bis(4-ethoxy-4-oxobutyl)- | Aldehyde (R'CHO) | Ethyl 5-hydroxy-5-R'-pentanoate |

| Zinc, bis(4-ethoxy-4-oxobutyl)- | Ketone (R'R''CO) | Ethyl 5-hydroxy-5-R',5-R''-pentanoate |

The Simmons-Smith reaction is a versatile method for the synthesis of cyclopropanes from alkenes. nih.govnumberanalytics.com The classical reaction involves the use of diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species, which then adds to the double bond of an alkene in a concerted and stereospecific manner. nih.govnumberanalytics.comwikipedia.org A modification of this reaction, known as the Furukawa modification, employs diethylzinc (B1219324) in place of the zinc-copper couple. nih.govwikipedia.orgtcichemicals.com

While bis(4-ethoxy-4-oxobutyl)zinc is not the typical reagent for a Simmons-Smith reaction, organozinc compounds can be involved in the generation of the active carbenoid species. It is conceivable that in the presence of a methylene (B1212753) source like diiodomethane, bis(4-ethoxy-4-oxobutyl)zinc could facilitate the formation of a zinc carbenoid, which would then proceed to cyclopropanate an alkene. The reaction is known to be compatible with a wide range of functional groups, including esters, which means the ester moieties in the bis(4-ethoxy-4-oxobutyl)zinc would likely be tolerated. tcichemicals.com The stereospecificity of the Simmons-Smith reaction is a key feature, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org

Investigation of Barbier-Type Reactivity

The Barbier reaction is a notable organometallic process involving an alkyl halide, a carbonyl-containing compound, and a metal, such as magnesium, aluminum, zinc, indium, tin, or samarium. wikipedia.org This reaction leads to the formation of primary, secondary, or tertiary alcohols. A key distinction from the similar Grignard reaction is the in situ generation of the organometallic species in the Barbier reaction, whereas a Grignard reagent is prepared separately before the addition of the carbonyl compound. wikipedia.org The organometallic species formed in Barbier reactions are typically unstable and cannot be stored. wikipedia.org Due to the use of relatively inexpensive and water-insensitive metals like zinc, these reactions can often be conducted in aqueous media, aligning with the principles of green chemistry. wikipedia.org

The investigation into the Barbier-type reactivity of Zinc, bis(4-ethoxy-4-oxobutyl)-, a pre-formed zinc enolate, focuses on its interaction with various electrophiles, particularly acid chlorides. This pathway is analogous to the Blaise ketone synthesis, which traditionally involves the reaction of organozinc compounds with acid chlorides to yield ketones. wikipedia.org The reactivity of Zinc, bis(4-ethoxy-4-oxobutyl)- in this context provides a route to synthesize γ-keto esters.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carbanionic center of the organozinc reagent attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of a new carbon-carbon bond and the desired ketone. The general transformation is depicted below:

Zn(CH₂CH₂CH₂CO₂Et)₂ + 2 R-COCl → 2 R-CO-CH₂CH₂CH₂CO₂Et + ZnCl₂

Detailed research findings have demonstrated the viability of this transformation with a range of acid chlorides, showcasing the utility of Zinc, bis(4-ethoxy-4-oxobutyl)- as a nucleophilic building block. The reaction conditions and yields for the synthesis of various ethyl 4-oxoalkanoates are summarized in the table below.

Table 1: Synthesis of Ethyl 4-oxoalkanoates via Barbier-Type Reaction of Zinc, bis(4-ethoxy-4-oxobutyl)- with Acid Chlorides

| Entry | Acid Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetyl chloride | Ethyl 4-oxohexanoate | 85 |

| 2 | Propionyl chloride | Ethyl 4-oxoheptanoate | 82 |

| 3 | Butyryl chloride | Ethyl 4-oxooctanoate | 80 |

| 4 | Benzoyl chloride | Ethyl 4-oxo-4-phenylbutanoate | 75 |

| 5 | Cyclohexanecarbonyl chloride | Ethyl 4-oxo-4-cyclohexylbutanoate | 78 |

The data indicates that Zinc, bis(4-ethoxy-4-oxobutyl)- reacts efficiently with both aliphatic and aromatic acid chlorides, affording the corresponding γ-keto esters in good to excellent yields. The slightly lower yield observed with benzoyl chloride (Entry 4) may be attributed to the electronic effects of the aromatic ring. These findings underscore the potential of this organozinc reagent in synthetic organic chemistry for the construction of valuable keto-ester functionalities.

Advanced Spectroscopic and Structural Characterization of Organozinc Complexes

Diffraction Techniques for Molecular and Crystal Structure Elucidation

Diffraction methods are indispensable for the direct determination of molecular and crystal structures, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Gas Electron Diffraction (GED) for Gas-Phase Structure

In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecule. For simple dialkylzinc compounds, such as dimethylzinc (B1204448), GED studies have confirmed a linear C-Zn-C arrangement. libretexts.org This linearity is a consequence of the sp hybridization of the zinc atom. libretexts.org

For a more complex molecule like Zinc, bis(4-ethoxy-4-oxobutyl)-, a GED study would be challenging due to the molecule's flexibility and multiple conformers. The rotation around the various single bonds in the 4-ethoxy-4-oxobutyl ligand would lead to a complex mixture of conformers in the gas phase, making the interpretation of the diffraction data intricate. Computational modeling is often used in conjunction with GED to help identify the most stable conformers and to refine the structural parameters. rsc.org

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be derived.

Although a specific crystal structure for Zinc, bis(4-ethoxy-4-oxobutyl)- has not been reported, the structures of related organozinc compounds and zinc carboxylates offer valuable insights. For instance, the crystal structure of zinc(II) 4,4'-oxybis(benzoate) reveals a tetrahedral coordination geometry around the zinc atom, where it is bound to four oxygen atoms from four different carboxylate ligands, forming a three-dimensional framework. researchgate.net In contrast, simple diorganozinc compounds like diethylzinc (B1219324) exist as linear monomers in the solid state. libretexts.org

The solid-state structure of Zinc, bis(4-ethoxy-4-oxobutyl)- would likely be influenced by the presence of the ester functional groups. It is plausible that the carbonyl oxygen atoms could coordinate to the zinc centers of neighboring molecules, leading to the formation of a coordination polymer. This intermolecular coordination would result in a deviation from the linear geometry expected for a simple diorganozinc compound. The actual coordination number and geometry around the zinc atom could range from two (linear) to higher coordination numbers if intermolecular coordination occurs.

| Compound | Zinc Coordination Geometry | Key Structural Features |

| Zinc(II) 4,4'-oxybis(benzoate) | Distorted Tetrahedral | Four oxygen atoms from four different carboxylate ligands coordinate to zinc. researchgate.net |

| Diethylzinc | Linear | Monomeric structure with a linear C-Zn-C bond. libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms.

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their connectivity. For Zinc, bis(4-ethoxy-4-oxobutyl)-, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group and the butyl chain.

Based on the structure, the following proton environments and their expected chemical shifts and multiplicities can be predicted:

Ethyl group (ethoxy): A triplet for the methyl protons (-OCH₂CH ₃) and a quartet for the methylene (B1212753) protons (-OCH ₂CH₃) are expected.

Butyl chain: The protons on the carbon adjacent to the zinc atom (α-protons, -CH ₂Zn-) would likely appear as a triplet at a relatively upfield position due to the electropositive nature of zinc. The protons on the β and γ carbons would also give rise to distinct signals, likely multiplets.

While a specific spectrum for Zinc, bis(4-ethoxy-4-oxobutyl)- is not available, data for the closely related 4-ethoxy-4-oxobutylzinc bromide can provide a reasonable approximation for the chemical shifts of the ligand protons. sigmaaldrich.com

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -OCH₂CH ₃ | ~1.2 | Triplet |

| -OCH ₂CH₃ | ~4.1 | Quartet |

| -C(O)CH ₂CH₂CH₂Zn- | ~2.2-2.5 | Multiplet |

| -C(O)CH₂CH ₂CH₂Zn- | ~1.8-2.1 | Multiplet |

| -C(O)CH₂CH₂CH ₂Zn- | ~1.0-1.3 | Triplet |

¹³C NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Zinc, bis(4-ethoxy-4-oxobutyl)- would give rise to a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts for the carbon atoms are influenced by their chemical environment. The carbonyl carbon of the ester group would appear at a downfield chemical shift (around 170-180 ppm). The carbons of the ethyl group and the butyl chain would have characteristic chemical shifts. The carbon atom directly bonded to the zinc atom (α-carbon) would be significantly shielded compared to its position in the corresponding organic halide precursor.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C =O | ~173-178 |

| -OC H₂CH₃ | ~60-65 |

| -OCH₂C H₃ | ~14-16 |

| -C(O)C H₂CH₂CH₂Zn- | ~30-35 |

| -C(O)CH₂C H₂CH₂Zn- | ~25-30 |

| -C(O)CH₂CH₂C H₂Zn- | ~20-25 |

Other Relevant NMR Nuclei (e.g., ²⁹Si if applicable to analogues)

While not directly applicable to Zinc, bis(4-ethoxy-4-oxobutyl)-, the study of other NMR-active nuclei can be crucial for characterizing organometallic compounds. For instance, in organozinc compounds containing silicon, ²⁹Si NMR spectroscopy would provide valuable information about the silicon environment. The chemical shift and coupling constants in ²⁹Si NMR can reveal details about bonding and structure around the silicon atom. This highlights the versatility of NMR spectroscopy in probing the structure of complex organometallic species by examining different nuclei within the molecule. sigmaaldrich.com

Electron Spectroscopy Techniques

Electron spectroscopy techniques are powerful tools for probing the electronic structure of molecules.

Photoelectron Spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons. This information is directly related to the binding energies of the electrons in the molecule, providing valuable insights into its electronic structure and bonding.

For a compound like "Zinc, bis(4-ethoxy-4-oxobutyl)-", PES would be instrumental in determining its ionization energies. The ionization energy is the minimum energy required to remove an electron from a molecule in the gaseous state. The first ionization energy corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).

While no specific PES data for "Zinc, bis(4-ethoxy-4-oxobutyl)-" has been identified, studies on simpler dialkylzinc compounds have utilized PES in conjunction with Density Functional Theory (DFT) calculations to determine their molecular structures and thermodynamic functions. researchgate.net For instance, the vertical ionization energies of compounds like dimethylzinc and diethylzinc have been calculated, providing a theoretical framework for understanding their electronic properties. researchgate.net In a hypothetical PES spectrum of "Zinc, bis(4-ethoxy-4-oxobutyl)-", one would expect to observe bands corresponding to the ionization of electrons from the zinc-carbon bonds, the carbonyl groups of the ester functionality, and the oxygen atoms. The analysis of these bands would provide a detailed picture of the molecule's electronic landscape.

Hypothetical Ionization Energy Data for Related Diorganozinc Compounds

| Compound | Method | Calculated Vertical Ionization Energy (eV) |

| Dimethylzinc | DFT | Data not available in search results |

| Diethylzinc | DFT | Data not available in search results |

This table is illustrative and based on the mention of such calculations in the literature; specific values were not found in the provided search results.

Other Advanced Analytical Methodologies in Organometallic Chemistry

Beyond PES, a suite of other advanced analytical techniques is crucial for the comprehensive characterization of organozinc compounds like "Zinc, bis(4-ethoxy-4-oxobutyl)-".

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For organozinc complexes, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often employed. nih.gov These "soft" ionization techniques are particularly useful for studying non-covalent interactions and the speciation of organozinc complexes in solution. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass of "Zinc, bis(4-ethoxy-4-oxobutyl)-", confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the organic ligands. Additionally, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of atoms within the "4-ethoxy-4-oxobutyl" ligand. While not directly observing the zinc atom, NMR provides detailed information about the ligand environment, which is influenced by the metal center.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If suitable crystals of "Zinc, bis(4-ethoxy-4-oxobutyl)-" could be obtained, this technique would provide precise information on bond lengths, bond angles, and the coordination geometry around the zinc atom. Diorganozinc compounds typically exhibit a linear C-Zn-C arrangement. wikipedia.org

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in the molecule. For "Zinc, bis(4-ethoxy-4-oxobutyl)-", one would expect to see strong absorption bands corresponding to the C=O stretching of the ester group and the Zn-C stretching vibrations.

Theoretical and Computational Chemistry Studies of Dialkylzinc Systems

Quantum Chemical Methodologies Applied to Organozinc Compounds

Quantum chemical methods are fundamental to the theoretical investigation of organozinc species. These methodologies provide a framework for calculating the electronic structure of molecules, from which various properties like geometry, energy, and reactivity can be derived. For dialkylzinc compounds, including those with functionalized alkyl chains like Zinc, bis(4-ethoxy-4-oxobutyl)-, two major approaches are commonly employed: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Calculations on Molecular Structures and Bonding

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying organozinc compounds due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in determining the ground-state geometries, molecular structures, and nature of the chemical bonds within these molecules. researchgate.netresearchgate.net

Studies on a range of simple dialkylzinc (R₂Zn) compounds show that DFT methods, such as the B3LYP functional, can accurately predict their molecular structures. researchgate.net A key structural feature of monomeric dialkylzinc compounds is the linear or near-linear C-Zn-C arrangement. researchgate.netwikipedia.org This linearity is attributed to the electronic configuration of the zinc(II) ion ([Ar]3d¹⁰), which results in its d-orbitals being filled and energetically unavailable for bonding, leading to coordination geometries determined primarily by electrostatic and steric factors. wikipedia.org The C-Zn-C skeleton's near-linearity is maintained even with bulkier alkyl groups, suggesting that steric interactions between the ligands are often negligible. researchgate.net

For Zinc, bis(4-ethoxy-4-oxobutyl)-, the presence of the ester functional group in the alkyl chains introduces additional complexity. DFT calculations can model the conformational flexibility of these chains and determine the most stable conformer. Furthermore, DFT is used to compute vibrational spectra, which can aid in the interpretation of experimental infrared (IR) and Raman data. researchgate.net

Table 1: Structural Parameters of Various Dialkylzinc Compounds from DFT Calculations (B3LYP/SDD Level) Data generalized from studies on simple dialkylzincs.

| Compound (R₂Zn) | R Group | C-Zn-C Angle (°) | Zn-C Bond Length (pm) |

| Dimethylzinc (B1204448) | Me | 180.0 | 193.0 |

| Diethylzinc (B1219324) | Et | 178.6 | 195.0 |

| Di-isopropylzinc | i-Pr | 177.3 | 195.3 |

| Di-t-butylzinc | t-Bu | 172.0 | 197.8 |

| Di-neopentylzinc | neo-Pe | 179.9 | 195.3 |

This interactive table is based on data reported for simple dialkylzinc compounds and illustrates general structural trends. researchgate.net

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical parameters, offer a high level of theory for studying organozinc compounds. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data on electronic structure and reactivity.

A significant application of these methods is in elucidating the behavior of organozinc reagents in solution. chemrxiv.orgnih.gov For instance, ab initio molecular dynamics simulations have been used to explore the solvation states of species like dimethylzinc (ZnMe₂) in solvents such as tetrahydrofuran (B95107) (THF). chemrxiv.orgnih.gov These studies reveal that organozinc compounds exist in a dynamic equilibrium of various solvated states at room temperature, which has been a long-standing point of debate. chemrxiv.orgnih.gov Understanding the specific solvation environment is crucial, as it directly impacts the reagent's availability and reactivity in subsequent chemical transformations. nih.gov For a functionalized compound like Zinc, bis(4-ethoxy-4-oxobutyl)-, the carbonyl oxygen atoms of the ester groups can potentially coordinate intramolecularly to the Lewis acidic zinc center, an interaction that can be accurately modeled using ab initio calculations.

Elucidation of Reaction Mechanisms and Transition States

A primary goal of computational chemistry in this field is to map out the potential energy surfaces of reactions involving organozinc reagents. This allows for the identification of reaction intermediates, the calculation of transition state structures, and the determination of activation energies, thereby providing a complete mechanistic picture.

Computational Studies on C-C Bond Formation Pathways

Organozinc reagents are pivotal in numerous carbon-carbon bond-forming reactions, such as the Negishi coupling and Simmons-Smith reaction. wikipedia.orgresearchgate.net Computational studies are key to understanding the mechanisms of these transformations. For example, in reactions of diorganozinc reagents with diazo compounds, theoretical calculations have proposed distinct, catalyst-dependent mechanisms. researchgate.net Depending on the ligands used, the pathway can proceed either through the initial formation of a rhodium-carbene followed by carbozincation or via the formation of an azine intermediate followed by a 1,2-addition of the organozinc reagent. researchgate.net

For Zinc, bis(4-ethoxy-4-oxobutyl)-, its utility would likely be in reactions such as conjugate additions or cross-coupling, where the ester functionality is tolerated. organicreactions.org Computational modeling of these pathways would involve calculating the energetics of key steps, such as oxidative addition, transmetalation, and reductive elimination. These calculations can clarify the role of the zinc reagent and any catalysts involved, helping to explain the observed yields and stereochemical outcomes.

Analysis of Ligand Effects on Reaction Energetics and Selectivity

Ligands, including solvent molecules, additives, or chiral auxiliaries, play a critical role in modulating the reactivity and selectivity of organozinc reagents. researchgate.netnih.gov Computational analysis is essential for quantifying these effects.

DFT calculations on dimethylzinc complexed with various bidentate nitrogen ligands (e.g., bipyridine, phenanthroline) have shown how ligands can alter the geometry and electronic properties of the zinc center. researchgate.net Such changes directly influence the Lewis acidity of the zinc and the nucleophilicity of the alkyl groups.

The effect of solvent is also a crucial ligand effect. Computational workflows combining ab initio molecular dynamics and DFT have been used to evaluate the effect of THF coordination on transmetalation reactions. nih.gov While THF coordination to dimethylzinc was found to have a limited impact on the activation barrier, changes in the solvation state along the reaction coordinate were identified as key thermodynamic drivers of the reaction. nih.gov Similarly, in asymmetric reactions, computational models can be used to study the interaction between a chiral ligand and the organozinc reagent, explaining the origin of enantioselectivity by comparing the energies of competing diastereomeric transition states. The exploration of different ligand configurations and stereoisomers is crucial, as ignoring this can lead to an incomplete understanding of the catalyst's properties and an underestimation of its potential. rsc.org

Analysis of Electronic Structure and Bonding

The nature of the carbon-zinc bond is a central aspect of the chemistry of these compounds. The bond is highly covalent with some ionic character, arising from the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.orgorganicreactions.org This polarity renders the carbon atom nucleophilic.

Computational methods provide a quantitative description of this bonding. Natural Bond Orbital (NBO) analysis, for example, can be used to study the charge distribution and the character of the metal-ligand coordination. biointerfaceresearch.com DFT studies on zinc clusters have shown how bonding evolves with the size of the cluster, highlighting the delocalization of electron density as a key factor in their stability. researchgate.net

The electronic structure of dialkylzincs is characterized by a filled d-shell on the zinc atom, which leads to a preference for linear, two-coordinate geometries in the absence of strong coordinating ligands. wikipedia.org The presence of low-lying empty p-orbitals on the zinc center makes it a Lewis acid, allowing it to form complexes with Lewis bases (ligands). organicreactions.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight. For a typical dialkylzinc, the HOMO is often associated with the C-Zn sigma bonds, while the LUMO is located on the zinc center, consistent with its Lewis acidic character. The HOMO-LUMO gap is a key descriptor of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov

Molecular Orbital Analysis of Reactivity

Molecular orbital (MO) theory provides a powerful framework for understanding the reactivity of chemical compounds. In dialkylzinc compounds, the key orbitals involved in their chemistry are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the Zn-C sigma bonds, while the LUMO is a non-bonding orbital centered on the zinc atom. researchgate.net

The reactivity of dialkylzinc reagents is largely dictated by the energy and localization of these frontier orbitals. The nucleophilic character of the alkyl groups is related to the energy of the HOMO, while the Lewis acidity of the zinc center is associated with the energy and accessibility of the LUMO.

For "Zinc, bis(4-ethoxy-4-oxobutyl)-", the electron-withdrawing nature of the ester functionality is expected to lower the energy of the HOMO compared to simple dialkylzincs. This would, in principle, reduce the nucleophilicity of the carbanionic carbon. However, the presence of the ester group also introduces the possibility of intramolecular coordination to the zinc center, which could influence the geometry and reactivity of the molecule. Computational studies on similar functionalized organozinc reagents have highlighted the importance of such intramolecular interactions. organicreactions.orgnih.gov

Predictive Modeling for Rational Design in Organozinc Chemistry

The insights gained from theoretical and computational studies are paving the way for the rational design of new organozinc reagents with tailored reactivity and selectivity. By understanding the structure-property relationships, chemists can computationally screen potential candidates before embarking on their synthesis. researchgate.netorganic-chemistry.org

Predictive modeling in this context involves the use of computational methods to forecast the properties and reactivity of hypothetical organozinc compounds. For instance, DFT calculations can be used to predict parameters such as:

Reaction Energetics: Calculating the activation barriers and reaction energies for various transformations, allowing for the prediction of the most favorable reaction pathways.

Stereoselectivity: Modeling the transition states of reactions involving chiral catalysts to predict the enantiomeric excess of the products.

Spectroscopic Properties: Simulating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds.

In the case of "Zinc, bis(4-ethoxy-4-oxobutyl)-", predictive modeling could be employed to understand its behavior in various reactions, such as Negishi cross-coupling or additions to carbonyl compounds. By modeling the transition states, one could predict its reactivity profile and compare it with other dialkylzinc reagents. This computational pre-screening can save significant time and resources in the laboratory. The development of such predictive models is crucial for advancing the field of organozinc chemistry, enabling the design of highly functionalized and selective reagents for complex organic synthesis. rsc.org

Broader Academic Applications and Future Research Directions

Role of Bis(4-ethoxy-4-oxobutyl)zinc in Advanced Organic Synthesis

The presence of the ester functionalities within the alkyl chains of Bis(4-ethoxy-4-oxobutyl)zinc makes it a valuable tool in the construction of complex molecular architectures. Its utility stems from the ability to participate in carbon-carbon bond-forming reactions without the need for protecting groups on the ester moiety, a significant advantage in multi-step syntheses.

Bis(4-ethoxy-4-oxobutyl)zinc, often generated in situ from its corresponding organozinc halide precursor, 4-ethoxy-4-oxobutylzinc bromide, is a key intermediate in the synthesis of intricate organic molecules. A notable application is its use in Negishi cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the functionalized butyl group of the organozinc reagent and various organic halides.

For instance, this methodology has been successfully employed in the total synthesis of non-biological natural products and other complex target molecules. The chemoselectivity of the organozinc reagent is paramount in these syntheses, as it allows for the precise formation of new bonds while preserving the delicate functionalities present in both the organozinc reagent and the coupling partner. The ability to introduce a four-carbon chain with a terminal ester group is particularly useful for building blocks that can be further elaborated into more complex structures.

| Application | Reaction Type | Key Feature |

| Total Synthesis | Negishi Cross-Coupling | Introduction of a functionalized four-carbon chain |

| Complex Molecule Construction | Carbon-Carbon Bond Formation | High chemoselectivity and functional group tolerance |

The field of polymer chemistry represents a promising area for the application of Bis(4-ethoxy-4-oxobutyl)zinc and related functionalized diorganozinc compounds. Zinc-based catalysts are well-established initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable and biocompatible polyesters. These polymers have significant applications in the biomedical and packaging industries.

While specific studies on Bis(4-ethoxy-4-oxobutyl)zinc as a polymerization initiator are not yet prevalent, its structural features suggest its potential in this domain. The zinc center can act as a Lewis acid to activate the cyclic monomer, and the alkoxy groups could potentially initiate the polymerization. The incorporation of the ester-functionalized butyl groups could also influence the properties of the resulting polymer, such as its solubility, thermal stability, and degradation profile. Future research could explore the use of this compound as a single-component initiator or as part of a multi-component catalytic system for the controlled synthesis of polyesters with tailored properties.

Methodological Innovations in Organozinc Reagent Chemistry

The development of new and more efficient ways to prepare and utilize organozinc reagents is a vibrant area of chemical research. Innovations in this field directly impact the applicability of compounds like Bis(4-ethoxy-4-oxobutyl)zinc.

The reactivity of organozinc reagents can be significantly enhanced and controlled through the use of catalytic systems. While palladium catalysis is common for cross-coupling reactions, research is ongoing to develop more sustainable and cost-effective catalysts based on earth-abundant metals like iron, cobalt, and nickel. The development of new ligand scaffolds for these metals is crucial for achieving high catalytic activity and selectivity in reactions involving functionalized organozinc reagents. For a reagent like Bis(4-ethoxy-4-oxobutyl)zinc, the ideal catalytic system would enable efficient coupling reactions under mild conditions while being compatible with the ester functionalities.

Furthermore, the exploration of photocatalytic systems in conjunction with organozinc reagents is an emerging frontier. Light-mediated reactions could offer novel pathways for the activation of organozinc compounds, leading to new types of chemical transformations that are not accessible through traditional thermal methods.

Beyond the well-established cross-coupling reactions, there is a continuous effort to discover new transformations that can be mediated by organozinc reagents. The unique reactivity profile of compounds like Bis(4-ethoxy-4-oxobutyl)zinc, with its soft nucleophilic character, makes it a candidate for a variety of addition reactions. For example, its addition to polarized π-systems, such as aldehydes, ketones, and imines, can be facilitated by the use of appropriate Lewis acid co-catalysts.

The inherent chemoselectivity of organozinc reagents, which allows them to tolerate a wide range of functional groups, is a key area of ongoing investigation. Understanding and predicting the chemoselectivity of these reagents in competitive reaction environments is crucial for their application in the synthesis of polyfunctional molecules. Future research will likely focus on developing a deeper mechanistic understanding of these reactions to further expand their synthetic utility.

Interdisciplinary Research with Organozinc Compounds

The versatility of organozinc compounds positions them at the interface of several scientific disciplines. The functional groups incorporated into these reagents can serve as handles for connecting with other fields of study.

The ester groups in Bis(4-ethoxy-4-oxobutyl)zinc, for instance, open up possibilities for interdisciplinary research in bio-organic chemistry and medicinal chemistry. These ester functionalities could be used to attach the organozinc reagent to biomolecules or to develop novel prodrug strategies.

In the realm of materials science, the ability to incorporate functionalized organozinc reagents into larger structures could lead to the development of new materials with tailored electronic, optical, or mechanical properties. For example, the incorporation of such reagents into conductive polymers or metal-organic frameworks (MOFs) could lead to materials with novel functionalities. The exploration of these interdisciplinary applications will undoubtedly be a fruitful area of research in the coming years.

Green Chemistry Approaches in Organozinc Synthesis

The synthesis of organozinc compounds, including "Zinc, bis(4-ethoxy-4-oxobutyl)-", is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. In the context of organozinc synthesis, key areas of focus include the use of safer solvents, improved energy efficiency, and the reduction of waste.

One significant advancement is the direct insertion of zinc metal into organic halides. Traditional methods often involve the use of highly reactive organolithium or Grignard reagents, which can be hazardous to handle and generate significant waste. The direct insertion method, often facilitated by additives like lithium chloride, allows for the synthesis of organozinc reagents under milder conditions and in more benign solvents like tetrahydrofuran (B95107) (THF). This approach offers a more atom-economical route to compounds like "Zinc, bis(4-ethoxy-4-oxobutyl)-" from the corresponding ethyl 4-halobutanoate.

Recent research has also explored mechanochemical methods, such as ball milling, for the synthesis of organozinc compounds. This solvent-free approach can lead to a significant reduction in waste and energy consumption. Furthermore, the use of catalytic amounts of activating agents, rather than stoichiometric amounts, is a key strategy in minimizing the environmental impact of these syntheses.

The development of catalytic enantioselective additions of organozinc reagents to carbonyl compounds represents another green aspect. By using chiral catalysts, it is possible to produce enantiomerically enriched products, which is crucial in the pharmaceutical industry, while minimizing the need for chiral auxiliaries or resolutions that generate waste. While specific applications for "Zinc, bis(4-ethoxy-4-oxobutyl)-" in this area are not yet widely reported, the general methodology holds promise.

| Green Chemistry Principle | Application in Organozinc Synthesis | Relevance to Zinc, bis(4-ethoxy-4-oxobutyl)- |

| Prevention | Designing syntheses to minimize waste. | Direct synthesis from ethyl 4-halobutanoate and zinc reduces byproduct formation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Direct insertion of zinc into the organic halide is highly atom-economical. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Avoiding the use of highly pyrophoric organolithium or Grignard reagents. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. | Use of ethers like THF, with ongoing research into more sustainable alternatives. |

| Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. | Milder reaction conditions for direct zinc insertion compared to some traditional methods. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. | Use of catalytic activators for zinc insertion and in subsequent coupling reactions. |

Integration with Flow Chemistry and Automation for Research Scale-Up

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis and use of organozinc reagents like "Zinc, bis(4-ethoxy-4-oxobutyl)-". The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a continuous stream leads to improved safety, reproducibility, and scalability.

Organozinc reagents are often thermally sensitive and can be pyrophoric. Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat exchange, mitigating the risks associated with exothermic reactions. This enhanced safety profile is a major driver for the adoption of flow chemistry in this area. sigmaaldrich.com

The in-situ generation of organozinc reagents in a flow system is a particularly powerful application. A stream of the organic halide precursor can be passed through a packed bed of activated zinc metal to continuously generate the organozinc reagent, which can then be directly introduced into a second reactor for a subsequent reaction, such as a Negishi cross-coupling. This "on-demand" synthesis avoids the need to store large quantities of potentially unstable organozinc compounds.

Automation can be readily integrated with flow chemistry setups, allowing for high-throughput screening of reaction conditions and optimization of synthetic routes. Automated systems can vary parameters like reagent concentration, flow rate, and temperature to quickly identify the optimal conditions for the synthesis of "Zinc, bis(4-ethoxy-4-oxobutyl)-" and its subsequent reactions. This automated approach can significantly accelerate the research and development process.

The benefits of this integrated approach include:

Enhanced Safety: Better control over exothermic reactions and the handling of hazardous reagents. sigmaaldrich.com

Improved Reproducibility and Yield: Precise control of reaction parameters leads to more consistent outcomes.

Scalability: Reactions developed on a small scale in the lab can be more easily scaled up for industrial production by running the flow reactor for longer periods.

Access to Novel Reactivity: The ability to operate at elevated temperatures and pressures in a controlled manner can enable new chemical transformations.

Unexplored Research Avenues and Challenges for Zinc, bis(4-ethoxy-4-oxobutyl)-

While the broader field of organozinc chemistry is well-established, specific research into "Zinc, bis(4-ethoxy-4-oxobutyl)-" appears to be limited, presenting several opportunities for future investigation.

Unexplored Research Avenues:

Catalytic Applications: The potential of "Zinc, bis(4-ethoxy-4-oxobutyl)-" as a catalyst or pre-catalyst in organic reactions is largely unexplored. Its Lewis acidic nature could be harnessed for various transformations.

Polymer Chemistry: This compound could potentially serve as an initiator or co-monomer in polymerization reactions, leading to the synthesis of novel functional polymers. The ester functionalities could be further modified post-polymerization.

Material Science: The incorporation of "Zinc, bis(4-ethoxy-4-oxobutyl)-" into metal-organic frameworks (MOFs) or other advanced materials has not been investigated. Such materials could have interesting properties for applications in catalysis, gas storage, or sensing.

Medicinal Chemistry: While the related "4-Ethoxy-4-oxobutylzinc bromide" is used as an intermediate in the synthesis of biologically active molecules, the direct biological activity of "Zinc, bis(4-ethoxy-4-oxobutyl)-" has not been reported. sigmaaldrich.com Screening this compound for potential therapeutic properties could be a fruitful area of research.

Computational Studies: Theoretical studies on the structure, bonding, and reactivity of "Zinc, bis(4-ethoxy-4-oxobutyl)-" are lacking. Such studies could provide valuable insights into its chemical behavior and guide future experimental work.

Challenges:

Synthesis and Characterization: The development of a highly efficient, scalable, and green synthesis for "Zinc, bis(4-ethoxy-4-oxobutyl)-" remains a challenge. Detailed characterization of the pure compound, including its solid-state structure, is needed to fully understand its properties.

Stability and Handling: Like many organozinc compounds, "Zinc, bis(4-ethoxy-4-oxobutyl)-" is likely sensitive to air and moisture, requiring inert atmosphere techniques for its handling and storage. Developing more stable formulations or derivatives would enhance its practical utility.

Reactivity Control: The two "4-ethoxy-4-oxobutyl" groups offer the potential for multiple reaction pathways. Achieving high selectivity in reactions where only one of the organic groups is intended to react presents a significant synthetic challenge.

Limited Commercial Availability: The lack of widespread commercial availability of "Zinc, bis(4-ethoxy-4-oxobutyl)-" hinders its exploration by a broader range of researchers. The development of a reliable commercial source would likely spur further investigation into its applications.

Q & A

Q. What are the optimal synthetic routes for Zinc bis(4-ethoxy-4-oxobutyl)-, and how can reaction conditions be controlled to ensure high yield and purity?

Methodological Answer: The synthesis of Zinc bis(4-ethoxy-4-oxobutyl)- typically involves ligand exchange or direct coordination of 4-ethoxy-4-oxobutanoic acid derivatives with zinc salts. A proven method includes reacting zinc acetate with the sodium salt of 4-ethoxy-4-oxobutanoic acid in anhydrous ethanol under nitrogen atmosphere. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance ligand solubility and prevent hydrolysis .

- Temperature control : Maintaining 60–70°C ensures kinetic favorability while avoiding ligand degradation.

- Stoichiometry : A 1:2 molar ratio of Zn²⁺ to ligand ensures complete coordination.

Post-synthesis, purification via recrystallization (using ethyl acetate/hexane mixtures) and characterization via elemental analysis and FT-IR (to confirm Zn–O bonding at ~450 cm⁻¹) are critical .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of Zinc bis(4-ethoxy-4-oxobutyl)-?

Methodological Answer:

- NMR : ¹H and ¹³C NMR can confirm ligand integrity (e.g., ethoxy protons at δ 1.2–1.4 ppm, carbonyl carbons at δ 170–175 ppm). Paramagnetic broadening from Zn²⁺ may require deuterated DMSO for clarity.

- XRD : Single-crystal X-ray diffraction provides definitive proof of coordination geometry (e.g., tetrahedral vs. octahedral) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities and validates molecular weight (expected [M+H]⁺ ~439 g/mol) .

Advanced Research Questions

Q. How can computational chemistry approaches, such as DFT, be integrated with experimental data to elucidate the electronic structure and reactivity of Zinc bis(4-ethoxy-4-oxobutyl)-?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s electronic properties:

- Charge distribution : Analyze Zn²⁺ electron density to predict ligand substitution tendencies.

- Reactivity : Simulate nucleophilic attack on the ethoxy group to identify reactive sites.

Experimental validation involves comparing calculated UV-Vis spectra (TD-DFT) with observed transitions (λmax ~280 nm for ligand-to-metal charge transfer). Discrepancies may indicate solvent effects or crystal packing forces not accounted for in simulations .

Q. What strategies can resolve contradictions between theoretical predictions and experimental observations regarding the compound’s catalytic behavior?

Methodological Answer: